molecular formula C9H20N2O B1426995 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol CAS No. 1178644-23-9

1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol

Cat. No.: B1426995
CAS No.: 1178644-23-9
M. Wt: 172.27 g/mol
InChI Key: HPCILEAHOLQLPA-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,12)8-11-6-3-4-10-5-7-11/h10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCILEAHOLQLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol typically involves the reductive amination of ketones with amines. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process allows for the production of chiral diazepanes with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial formation of the diazepane ring followed by functionalization to introduce the hydroxyl group. The process often employs catalytic hydrogenation and other standard organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various substituted diazepanes, ketones, and alcohol derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, similar compounds like Ripasudil act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which regulate smooth muscle contractions and other physiological functions . The hydroxyl group in the compound allows for hydrogen bonding and interaction with various biological targets, enhancing its bioactivity.

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of a hydroxyl group and a diazepane ring, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol, also known as a diazepane derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a diazepane ring and a hydroxyl group , which contribute to its unique chemical reactivity and biological properties. Its molecular formula is C₉H₁₈N₂O, indicating the presence of nitrogen atoms that are characteristic of diazepanes.

The biological activity of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol is primarily attributed to its interaction with various molecular targets:

  • ROCK Inhibition : Similar to compounds like Ripasudil, this compound may act as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. ROCK inhibitors are known to regulate smooth muscle contractions and have applications in treating conditions such as glaucoma and ocular hypertension.
  • Enzyme Interaction : The compound serves as a model substrate for studying enzyme-catalyzed reactions, aiding in the understanding of biochemical pathways.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Potential Therapeutic Applications : Due to its structural similarity to other bioactive diazepanes, it has potential applications in treating neurological disorders and pain management .
  • Metabolic Stability : Research indicates that 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol demonstrates favorable metabolic stability in vitro, which is crucial for its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique aspects of 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol:

Compound NameMechanism of ActionUnique Features
RipasudilROCK inhibitorUsed for glaucoma treatment
FasudilROCK inhibitorCardiovascular applications
SuvorexantOrexin receptor antagonistTreatment for insomnia
1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol Potential ROCK inhibition; enzyme interactionUnique diazepane structure

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of diazepane derivatives. For instance:

  • Stability Studies : In vitro assessments show that 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol maintains over 90% stability after 24 hours in male rat plasma, indicating its potential for prolonged therapeutic effects .
  • CNS Penetration Potential : The compound's ability to penetrate the blood-brain barrier has been evaluated using the CNS MPO desirability tool. This assessment suggests that it may be suitable for central nervous system applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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